molecular formula C7H15NO3 B14902406 ((2S,4R,5S)-5-Amino-4-methoxytetrahydro-2H-pyran-2-yl)methanol

((2S,4R,5S)-5-Amino-4-methoxytetrahydro-2H-pyran-2-yl)methanol

Katalognummer: B14902406
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: IZLTYUVTSIQXMG-LYFYHCNISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((2S,4R,5S)-5-Amino-4-methoxytetrahydro-2H-pyran-2-yl)methanol: is a complex organic compound with a unique structure that includes a tetrahydropyran ring, an amino group, and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4R,5S)-5-Amino-4-methoxytetrahydro-2H-pyran-2-yl)methanol typically involves multiple steps, starting from simpler precursors. One common method involves the use of a tetrahydropyran derivative, which is then functionalized through a series of reactions to introduce the amino and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

((2S,4R,5S)-5-Amino-4-methoxytetrahydro-2H-pyran-2-yl)methanol: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

((2S,4R,5S)-5-Amino-4-methoxytetrahydro-2H-pyran-2-yl)methanol: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various fine chemicals and intermediates.

Wirkmechanismus

The mechanism by which ((2S,4R,5S)-5-Amino-4-methoxytetrahydro-2H-pyran-2-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

((2S,4R,5S)-5-Amino-4-methoxytetrahydro-2H-pyran-2-yl)methanol: can be compared with other similar compounds such as:

The uniqueness of This compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H15NO3

Molekulargewicht

161.20 g/mol

IUPAC-Name

[(2S,4R,5S)-5-amino-4-methoxyoxan-2-yl]methanol

InChI

InChI=1S/C7H15NO3/c1-10-7-2-5(3-9)11-4-6(7)8/h5-7,9H,2-4,8H2,1H3/t5-,6-,7+/m0/s1

InChI-Schlüssel

IZLTYUVTSIQXMG-LYFYHCNISA-N

Isomerische SMILES

CO[C@@H]1C[C@H](OC[C@@H]1N)CO

Kanonische SMILES

COC1CC(OCC1N)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.